molecular formula C26H32N4O3 B11101421 1-{1-[2-(Cyclohex-1-en-1-yl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-1-hydroxy-3-phenylurea

1-{1-[2-(Cyclohex-1-en-1-yl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-1-hydroxy-3-phenylurea

Cat. No.: B11101421
M. Wt: 448.6 g/mol
InChI Key: PWDKENAYFQNPIK-UHFFFAOYSA-N
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Description

N-{1-[2-(1-CYCLOHEXENYL)ETHYL]-5,5-DIMETHYL-2-OXO-3-PHENYL-4-IMIDAZOLIDINYL}-N-HYDROXY-N’-PHENYLUREA is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(1-CYCLOHEXENYL)ETHYL]-5,5-DIMETHYL-2-OXO-3-PHENYL-4-IMIDAZOLIDINYL}-N-HYDROXY-N’-PHENYLUREA involves several steps. One common method starts with the preparation of 2-(1-cyclohexenyl)ethylamine, which is synthesized through a Grignard reaction involving cyclohexanone and a Grignard reagent . This intermediate is then subjected to further reactions to introduce the imidazolidinyl and phenylurea groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(1-CYCLOHEXENYL)ETHYL]-5,5-DIMETHYL-2-OXO-3-PHENYL-4-IMIDAZOLIDINYL}-N-HYDROXY-N’-PHENYLUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazolidinyl and phenylurea moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{1-[2-(1-CYCLOHEXENYL)ETHYL]-5,5-DIMETHYL-2-OXO-3-PHENYL-4-IMIDAZOLIDINYL}-N-HYDROXY-N’-PHENYLUREA has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{1-[2-(1-CYCLOHEXENYL)ETHYL]-5,5-DIMETHYL-2-OXO-3-PHENYL-4-IMIDAZOLIDINYL}-N-HYDROXY-N’-PHENYLUREA involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[2-(1-CYCLOHEXENYL)ETHYL]-5,5-DIMETHYL-2-OXO-3-PHENYL-4-IMIDAZOLIDINYL}-N-HYDROXY-N’-PHENYLUREA stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H32N4O3

Molecular Weight

448.6 g/mol

IUPAC Name

1-[1-[2-(cyclohexen-1-yl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea

InChI

InChI=1S/C26H32N4O3/c1-26(2)23(30(33)24(31)27-21-14-8-4-9-15-21)29(22-16-10-5-11-17-22)25(32)28(26)19-18-20-12-6-3-7-13-20/h4-5,8-12,14-17,23,33H,3,6-7,13,18-19H2,1-2H3,(H,27,31)

InChI Key

PWDKENAYFQNPIK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)N1CCC2=CCCCC2)C3=CC=CC=C3)N(C(=O)NC4=CC=CC=C4)O)C

Origin of Product

United States

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